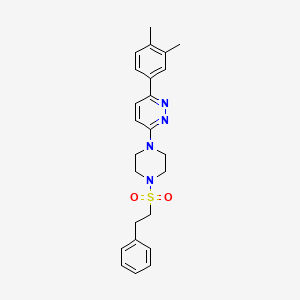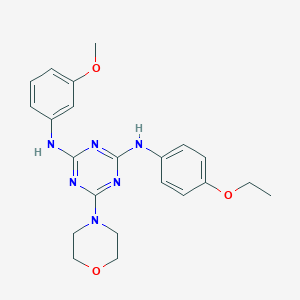![molecular formula C20H15FN4O2S B2878988 N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049450-58-9](/img/structure/B2878988.png)
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b]thiazoles are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the design and synthesis of new compounds with potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the synthesis of imidazo[2,1-b]thiazole-based aryl hydrazones involved the design and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .Molecular Structure Analysis
The molecular structure of similar compounds often involves a combination of heterocyclic scaffolds and various functional groups . For instance, the compound 4-ACETAMIDOPHENYL N-(3-FLUOROPHENYL)CARBAMATE has a linear formula of C15H13FN2O3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve radical reactions for the direct functionalization of imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structures and functional groups .Scientific Research Applications
Anticancer Agents
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and its analogues have been extensively studied for their potential as anticancer agents. A study by Karki et al. (2011) synthesized and evaluated the biological activity of novel analogues of this compound, showing strong cytotoxicity against leukemia cells, suggesting potential as chemotherapeutic agents (Karki et al., 2011). Abdel‐Maksoud et al. (2019) also reported the synthesis of imidazo[2,1-b]thiazole derivatives with potent cytotoxic activity against colon cancer and melanoma cell lines (Abdel‐Maksoud et al., 2019).
Antimicrobial Agents
Compounds derived from this compound have also been explored for antimicrobial applications. Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives exhibiting promising antimicrobial activities, particularly against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). Incerti et al. (2017) developed N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with significant antimicrobial activity against a variety of bacterial and fungal species (Incerti et al., 2017).
Anti-tuberculosis Compounds
The imidazo[2,1-b]thiazole-5-carboxamides, structurally related to this compound, have shown potent anti-tuberculosis activity. Moraski et al. (2016) reported on these compounds being effective against drug-resistant Mycobacterium tuberculosis, offering a new approach for tuberculosis treatment (Moraski et al., 2016).
Antiviral Agents
Research by De Clercq (2009) suggests that derivatives of imidazo[2,1-b]thiazole could be valuable in antiviral drug discovery, indicating a potential application of this compound in this area (De Clercq, 2009).
Corrosion Inhibitors
In the field of materials science, particularly in corrosion inhibition, derivatives of imidazo[2,1-b]thiazole have been examined. Cruz et al. (2004) evaluated the electrochemical behavior of related compounds as corrosion inhibitors in acid media, highlighting their potential in protecting metals (Cruz et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to its active site . This binding inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, Coenzyme A. The disruption of these critical metabolic processes can lead to the inhibition of bacterial growth.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and Coenzyme A. This disruption can affect various downstream metabolic processes that rely on Coenzyme A, including the TCA cycle and fatty acid synthesis, leading to the inhibition of bacterial growth.
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . The most active derivative of this compound displayed an IC50 of 2.32 μM against Mtb H37Ra , indicating potent antimycobacterial activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12(26)22-15-6-8-16(9-7-15)23-19(27)18-11-28-20-24-17(10-25(18)20)13-2-4-14(21)5-3-13/h2-11H,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXQPSOXKZMRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)
![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)

![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)
![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)
![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)
![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)
![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)